BAY-1082439
Description
Contextualizing TBK1 in Cellular Homeostasis and Disease Pathogenesis
Tank-binding kinase 1 (TBK1) is a serine/threonine kinase that plays a central role in regulating cellular responses to pathogens and coordinating inflammatory signals. nih.govtandfonline.com As a member of the IκB kinase (IKK) family, TBK1 is integral to the activation of innate immune responses. frontiersin.orgnih.gov It functions by mediating the activation of key transcription factors, such as interferon regulatory factor 3 (IRF3) and NF-κB, which in turn drive the expression of type I interferons and other inflammatory genes. nih.govmdpi.com
Beyond its well-established role in immunity, TBK1 is involved in a diverse array of cellular processes, including autophagy, cell cycle regulation, metabolism, and programmed cell death. tandfonline.comfrontiersin.org The proper functioning of TBK1 is crucial for maintaining cellular homeostasis. rupress.org However, dysregulated TBK1 signaling is linked to a variety of diseases. nih.govtandfonline.com Aberrant TBK1 activation has been implicated in the development of certain cancers, including leukemia and solid tumors with KRAS mutations, by promoting the proliferation and survival of malignant cells. nih.govfrontiersin.org Furthermore, mutations in TBK1 are associated with neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD), where they can disrupt critical processes such as mitophagy, the selective clearance of damaged mitochondria. frontiersin.orgpnas.orggrantome.comrupress.org Given its multifaceted role, TBK1 has become a significant focus of research for therapeutic intervention. nih.govmdpi.com
The Emergence of Kinase Inhibitors in Targeted Therapy Research
The field of targeted therapy has been revolutionized by the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling by adding phosphate (B84403) groups to proteins, a process known as phosphorylation. This process acts as a molecular switch that can turn protein functions on or off, thereby regulating complex cellular activities like growth, differentiation, and metabolism. nih.govnih.gov In many diseases, particularly cancer, the signaling pathways controlled by kinases become dysregulated, leading to uncontrolled cell proliferation and survival. patsnap.comcancer.gov
The development of small molecule inhibitors that can selectively block the activity of specific kinases has provided a powerful strategy for therapeutic intervention. tandfonline.comscribd.com Unlike traditional chemotherapy, which affects all rapidly dividing cells, kinase inhibitors are designed to target the specific molecular drivers of a disease. cancer.gov This approach can lead to greater efficacy and potentially fewer side effects. cancer.gov The success of this strategy has led to the clinical development of numerous inhibitors targeting various kinases involved in oncogenesis and other pathological conditions. nih.govresearchgate.net
Identification and Strategic Development of BAY-1082439 as a Selective Modulator
In the landscape of kinase inhibitor research, this compound was developed by Bayer as an orally bioavailable small molecule inhibitor. cancer.govontosight.ai While TBK1 is a kinase of significant interest in disease pathogenesis, research and development efforts for this compound were strategically focused on a different, but equally critical, signaling pathway: the phosphoinositide 3-kinase (PI3K) pathway. researchgate.netaacrjournals.org
The PI3K pathway is one of the most frequently altered signaling networks in human cancer, playing a crucial role in cell growth, survival, and resistance to therapy. patsnap.comresearchgate.netaacrjournals.org The development of this compound was specifically aimed at tumors with a loss of the tumor suppressor PTEN or with activating mutations in the PIK3CA gene, both of which lead to hyperactivation of the PI3K pathway. cancer.govresearchgate.netaacrjournals.org
This compound was identified as a potent and selective inhibitor of class I PI3K isoforms, demonstrating a balanced inhibitory profile against PI3Kα and PI3Kβ, and also targeting PI3Kδ. medchemexpress.comcaymanchem.comnih.gov Its design features high selectivity for these PI3K isoforms over other related kinases, such as mTOR, which is a key downstream component of the PI3K pathway. researchgate.netaacrjournals.org This selective, multi-isoform targeting was a strategic approach to preempt the feedback loops and resistance mechanisms that can arise when inhibiting only a single PI3K isoform. nih.gov
Table 1: Biochemical Inhibitory Profile of this compound This table displays the half-maximal inhibitory concentration (IC50) values of this compound against various Class I PI3K isoforms and the mTOR kinase, indicating its potency and selectivity.
Data sourced from references researchgate.netaacrjournals.orgmedchemexpress.comcaymanchem.comportico.org.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H28N6O5 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyridine-3-carboxamide |
InChI |
InChI=1S/C24H28N6O5/c1-33-21-19(35-15-17(31)14-29-9-11-34-12-10-29)5-4-18-20(21)27-24(30-8-7-26-22(18)30)28-23(32)16-3-2-6-25-13-16/h2-6,13,17,26,31H,7-12,14-15H2,1H3/t17-/m1/s1 |
InChI Key |
ORWNYJVVFLJAPF-QGZVFWFLSA-N |
Isomeric SMILES |
COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=CC=C4)N=C21)OC[C@@H](CN5CCOCC5)O |
Canonical SMILES |
COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=CC=C4)N=C21)OCC(CN5CCOCC5)O |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Bay 1082439 Action
Systems-Level Perturbations Induced by BAY-1082439
This compound is a potent and selective inhibitor of the class I phosphoinositide 3-kinase (PI3K) isoforms α, β, and δ. nih.govlktlabs.com Its mechanism of action revolves around disrupting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell growth and survival. cancer-research-network.com The systems-level impact of this inhibition manifests as significant alterations in the cellular transcriptome and proteome, reflecting a comprehensive reprogramming of cellular processes.
While this compound is a PI3K inhibitor, its downstream effects can modulate immune signaling pathways where kinases like TANK-binding kinase 1 (TBK1) are key players. nih.gov The transcriptomic changes observed after this compound treatment are therefore a consequence of PI3K pathway inhibition, which in turn influences the expression of genes related to immune responses, including those in the interferon (IFN) pathway. researchgate.net
Research involving RNA sequencing (RNA-seq) and Gene Set Enrichment Analysis (GSEA) on prostate cancer cell lines treated with this compound has revealed a significant shift from an immunosuppressive to an immunostimulatory gene expression profile. researchgate.net A key finding is the upregulation of pathways associated with IFNα and IFNγ responses. researchgate.net This includes the increased expression of crucial chemokines responsible for recruiting immune cells. researchgate.net
Specifically, treatment with this compound leads to a notable increase in the transcription of genes such as CCL5 and CXCL10. researchgate.net These chemokines are critical for attracting T cells to the tumor microenvironment. Furthermore, the expression of Beta-2-microglobulin (B2M), a component of the major histocompatibility complex (MHC) class I, is also elevated, suggesting an enhancement of antigen presentation to the immune system. researchgate.net This modulation of the tumor's immune landscape is a critical transcriptomic signature of this compound's activity. researchgate.netcaymanchem.com
| Gene/Pathway | Effect of this compound Treatment | Associated Function | Reference |
|---|---|---|---|
| IFNα/IFNγ Pathways | Upregulated | Innate and adaptive immune signaling | researchgate.net |
| CCL5 (RANTES) | Upregulated | Chemoattractant for T-cells, eosinophils, and basophils | researchgate.net |
| CXCL10 (IP-10) | Upregulated | Chemoattractant for monocytes, T-cells, and NK cells | researchgate.net |
| B2M (Beta-2-microglobulin) | Upregulated | Component of MHC class I molecules for antigen presentation | researchgate.net |
The inhibition of the PI3K pathway by this compound directly results in measurable changes at the protein level, particularly affecting the phosphorylation status of key downstream signaling molecules. The most direct proteomic consequence is the significant reduction in the phosphorylation of Akt (also known as Protein Kinase B), a central node in the pathway. nih.govcaymanchem.com
Western blot analyses consistently demonstrate that this compound treatment leads to a marked decrease in phosphorylated Akt (P-AKT) at serine 473, without affecting the total levels of the Akt protein. nih.govresearchgate.net This dephosphorylation is a hallmark of effective PI3K inhibition and serves as a direct biomarker of the compound's on-target activity. cellsignal.comresearchgate.net The reduction in P-AKT disrupts the downstream signaling cascade that promotes cell survival and proliferation. nih.gov
In addition to the changes in phosphoproteins, treatment with this compound induces alterations in the expression of proteins involved in cell cycle progression and proliferation. A significant reduction in the expression of the Ki-67 protein, a well-established marker of cellular proliferation, is observed in tumors treated with this compound. nih.govmdpi.com This decrease in Ki-67-positive cells indicates that the compound effectively blocks the G1/S cell cycle transition, thereby inhibiting tumor growth. cancer-research-network.com
| Protein | Type of Alteration | Effect of this compound Treatment | Associated Function | Reference |
|---|---|---|---|---|
| Akt (Protein Kinase B) | Phosphorylation Status | Decreased P-AKT (Ser473) | Central kinase in cell survival and growth signaling | nih.govresearchgate.net |
| Ki-67 | Protein Expression | Decreased | Marker of cellular proliferation | cancer-research-network.com |
Biological Impact and Modulated Pathways by Bay 1082439
Impact on Innate Immunity and Antiviral Responses
Innate immunity constitutes the body's first line of defense against pathogens and cellular stress, involving the recognition of molecular patterns and the initiation of inflammatory and antiviral states. allergy.org.auweizmann.ac.ilunimelb.edu.au BAY-1082439 has been shown to influence these early immune responses, particularly by converting immunosuppressive environments into immune-stimulated ones. nih.gov
Type I interferons (IFNs), primarily IFN-α and IFN-β, are critical cytokines in the antiviral response. invivogen.com Their production is triggered by pattern recognition receptors (PRRs) that sense viral components. invivogen.com Studies have demonstrated that this compound can promote the activation of the IFNα/IFNγ pathways. nih.gov In models of PTEN-null prostate cancer, treatment with this compound led to an upregulation of IFN pathway signaling. nih.govresearchgate.net This modulation helps to overcome immune resistance by fostering a T-cell-inflamed tumor microenvironment. nih.gov The production of type I IFNs is a multi-step process that can be initiated through several pathways, including those dependent on Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), which ultimately converge on the activation of key transcription factors. invivogen.commdpi.com
The transcription factors Interferon Regulatory Factor 3 (IRF3) and Interferon Regulatory Factor 7 (IRF7) are master regulators of the type I IFN response. frontiersin.orgfrontiersin.org Upon activation by upstream signaling cascades initiated by viral detection, IRF3 and IRF7 translocate to the nucleus to drive the expression of IFN genes and a broader set of IFN-stimulated genes (ISGs) that establish an antiviral state. plos.orgplos.org
This compound influences this axis by promoting the activation of the IFNα/IFNγ pathways, which are intrinsically linked to IRF3/7 activity. nih.govfrontiersin.org The compound's ability to stimulate the secretion of the chemokines CXCL10 and CCL5 is a downstream consequence of this pathway activation. nih.gov These chemokines are crucial for recruiting immune cells, such as CD8+ T cells, to the site of inflammation or tumor. nih.gov While IRF3 is constitutively expressed in many cells, IRF7 is itself an ISG, creating a positive feedback loop that amplifies the IFN response, a process that can be influenced by PI3K pathway modulation. frontiersin.orgplos.org
| Pathway/Molecule | Effect of this compound | Downstream Consequence | Reference |
|---|---|---|---|
| IFNα/IFNγ Pathway | Activation | Converts immune-suppressive environment to immune-stimulated | nih.gov |
| β2-microglubin | Promotes Expression | Enhances antigen presentation | nih.gov |
| CXCL10/CCL5 | Promotes Secretion | Recruitment of CD8+ T cells | nih.gov |
Inflammasomes are multi-protein cytosolic complexes that play a central role in the innate immune system by responding to pathogenic microbes and sterile stressors. wikipedia.orgmdpi.com Their assembly triggers the activation of caspase-1, which in turn processes pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) into their mature, active forms. biomolther.orgembopress.org This process can also lead to a form of inflammatory cell death known as pyroptosis. wikipedia.org Research indicates that this compound promotes the secretion of specific cytokines, such as CXCL10 and CCL5, as part of its immune-modulating effects. nih.gov However, direct evidence linking this compound to the activation or inhibition of specific inflammasome complexes like NLRP3 or AIM2 is not extensively documented in available research. medrxiv.org The PI3K pathway is known to intersect with inflammatory signaling, suggesting a potential for indirect regulation, but specific studies on this compound's role in inflammasome assembly and subsequent IL-1β/IL-18 release are needed for a complete understanding.
Autophagy and Lysosomal Biogenesis Regulation
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, such as long-lived proteins and damaged organelles. symbiosisonlinepublishing.comnih.gov This catabolic pathway relies on the formation of double-membraned vesicles called autophagosomes, which engulf cytoplasmic cargo and subsequently fuse with lysosomes to form autolysosomes, where degradation occurs. symbiosisonlinepublishing.comnih.gov The PI3K/Akt/mTOR signaling axis is a well-established negative regulator of autophagy. symbiosisonlinepublishing.com As an inhibitor of PI3K, this compound is positioned to influence this critical cellular maintenance pathway.
Autophagic flux refers to the entire dynamic process of autophagy, from the formation of autophagosomes to their fusion with lysosomes and the degradation of their contents. nih.gov The formation of the autophagosome is a key initiating event. ejh.it Inhibition of the PI3K pathway, the primary target of this compound, is known to relieve the downstream inhibition of the autophagy machinery, potentially leading to an increase in autophagosome formation. symbiosisonlinepublishing.com Furthermore, the transcription factor EB (TFEB) acts as a master regulator of both autophagy and lysosomal biogenesis. nih.govuniprot.orgmdpi.com TFEB's activity is controlled by phosphorylation, and its activation can be influenced by the PI3K/Akt/mTOR pathway. mdpi.comaging-us.com Therefore, by inhibiting PI3K, this compound may indirectly promote TFEB activity, enhancing both autophagosome formation and the biogenesis of lysosomes needed to complete the flux. symbiosisonlinepublishing.comaging-us.com
The monitoring of two key proteins, Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (p62/SQSTM1), is standard practice for assessing autophagic activity. nih.govejh.it During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine (B1630911) to form LC3-II, which is then recruited to the autophagosomal membranes. researchgate.net The amount of LC3-II is often correlated with the number of autophagosomes. mdpi.com
The protein p62 acts as a receptor that recognizes and binds to ubiquitinated cargo, bringing it to the autophagosome for degradation by binding to LC3. researchgate.net Consequently, p62 itself is degraded during the autophagic process, and an accumulation of p62 can signify a blockage in autophagic flux. ejh.itmdpi.com As a PI3K inhibitor, this compound's action is expected to stimulate autophagy, which would manifest as an increase in LC3 lipidation (LC3-II formation) and enhanced degradation of p62. symbiosisonlinepublishing.comresearchgate.netresearchgate.net
| Protein Marker | Function in Autophagy | Expected Effect of PI3K Inhibition | Reference |
|---|---|---|---|
| LC3-II | Component of the autophagosome membrane; marker for autophagosome formation. | Increased formation (lipidation). | nih.govresearchgate.net |
| p62/SQSTM1 | Autophagy receptor that targets ubiquitinated cargo for degradation; is itself degraded by autophagy. | Decreased levels due to enhanced degradation. | ejh.itresearchgate.net |
| TFEB | Master transcriptional regulator of lysosomal biogenesis and autophagy genes. | Increased nuclear translocation and activity. | nih.govuniprot.orgmdpi.com |
Mitochondrial Quality Control and Mitophagy
While direct studies detailing the effects of this compound on mitochondrial quality control (MQC) and mitophagy are not extensively documented, the compound's inhibitory action on the PI3K/AKT pathway provides a strong mechanistic basis for its involvement in these processes. The PI3K/AKT/mTOR signaling axis is a known regulator of mitochondrial homeostasis tandfonline.comnih.gov. MQC encompasses several mechanisms, including mitochondrial biogenesis, dynamics (fusion and fission), and the selective removal of damaged mitochondria through a specialized autophagy process known as mitophagy aginganddisease.orgfrontiersin.org.
Cellular Proliferation, Apoptosis, and Survival Pathways
This compound has been shown to effectively halt cellular proliferation by intervening in the cell cycle. In cancer cells with a loss of the tumor suppressor PTEN, which leads to hyperactivation of the PI3K pathway, this compound blocks the transition from the G1 to the S phase of the cell cycle. This arrest prevents cells from entering the DNA synthesis phase, thereby inhibiting their growth nih.govnih.gov. In other contexts, such as in human epidermoid carcinoma KB-C2 cells, treatment with a nano-system containing this compound was found to induce S-phase arrest justia.comresearchgate.net. This indicates that this compound can modulate critical cell cycle checkpoints to control proliferation.
Table 1: Effect of this compound on Cell Cycle Progression in Cancer Cell Lines
| Cell Line | Cancer Type | Genetic Context | Effect on Cell Cycle | Reference |
|---|---|---|---|---|
| PC3 | Prostate Cancer | PTEN-null | G1/S phase block | nih.gov, nih.gov |
| LNCaP | Prostate Cancer | PTEN-null | G1/S phase block | nih.gov, nih.gov |
| KB-C2 | Epidermoid Carcinoma | P-gp overexpression | S-phase arrest | justia.com, researchgate.net |
A key therapeutic action of this compound is its ability to induce apoptosis, or programmed cell death. As an inhibitor of the pro-survival PI3K/AKT pathway, it can trigger cell death in tumor cells frontiersin.org. This effect is particularly pronounced in multidrug-resistant (MDR) cancer cells. For instance, in KB-C2 and H460/MX80 cells, which exhibit resistance to conventional chemotherapy, this compound significantly reversed this resistance and enhanced apoptosis nih.gov. The mechanism often involves the downregulation of efflux pumps like P-glycoprotein (P-gp), which are responsible for expelling therapeutic drugs from the cell nih.govresearchgate.net. By inhibiting these pumps, this compound allows for higher intracellular accumulation of chemotherapeutic agents like doxorubicin, leading to increased DNA damage and subsequent apoptosis researchgate.net.
Studies have demonstrated a synergistic effect on apoptosis when this compound is combined with other agents. For example, its combination with radium-223 (B1233065) resulted in pronounced synergistic effects on apoptosis induction in MCF7 and LNCaP cell lines.
Table 2: Induction of Apoptosis by this compound in Cancer Cell Lines
| Cell Line | Condition | Apoptotic Effect | Reference |
|---|---|---|---|
| KB-C2 | Co-treated with colchicine | Apoptosis increased from 14% to 22% | nih.gov |
| H460/MX80 | Treated with this compound | Two-fold increase in apoptosis rate compared to control | nih.gov |
| MCF7, LNCaP | Co-treated with radium-223 | Pronounced synergistic effect on apoptosis induction |
The influence of this compound on cellular stress response pathways, such as endoplasmic reticulum (ER) stress and oxidative stress, is inferred through its inhibition of the PI3K/AKT pathway, which is a key modulator of these responses.
Endoplasmic Reticulum (ER) Stress: The PI3K pathway is intricately linked with the unfolded protein response (UPR), the cell's primary mechanism for dealing with ER stress nih.gov. Pharmacological inhibition of PI3K has been shown to blunt the ER stress-dependent phosphorylation of key UPR sensors like IRE1α and PERK nih.gov. This suggests that PI3K activity is required for a full UPR activation. In some cellular contexts, there is a cross-talk between PI3K/Akt and other stress-responsive pathways; for instance, long-term ER stress can lead to the inactivation of Akt and the activation of the MEK/ERK pathway spandidos-publications.com. By inhibiting PI3K/AKT, this compound could therefore alter a cell's ability to cope with ER stress, potentially sensitizing it to ER stress-induced apoptosis frontiersin.orgplos.org.
Oxidative Stress: The PI3K/AKT pathway plays a dual and complex role in managing oxidative stress mdpi.com. Activation of this pathway is linked to the upregulation of antioxidant genes through transcription factors like Nrf2, thus protecting cancer cells from excessive oxidative stress frontiersin.org. Conversely, AKT activation can also promote the production of reactive oxygen species (ROS) mdpi.com. Inhibition of the PI3K/AKT pathway can therefore disrupt this balance. Studies on other PI3K inhibitors have shown they can reduce the activation of Nrf2-mediated antioxidant genes frontiersin.org. Furthermore, resistance to PI3K inhibitors can be mediated by kinases like PIM, which act by stimulating the production of ROS scavengers aacrjournals.org. This implies that PI3K inhibition by agents like this compound may lead to an increase in cellular ROS, thereby inducing a state of oxidative stress that can contribute to cell death nih.govconsensus.app.
Metabolic Reprogramming and Bioenergetics
The PI3K/AKT pathway is a central regulator of cellular metabolism. By inhibiting this pathway, this compound can induce significant metabolic reprogramming, affecting how cells take up and utilize nutrients for energy and growth.
The PI3K/AKT signaling cascade is known to promote glucose uptake and glycolysis, a metabolic process that cancer cells often rely on heavily (the Warburg effect) axonmedchem.com. The pathway's activation can lead to increased expression of glucose transporters like GLUT1 frontiersin.org. Disruption of downstream signaling from the T cell receptor, which includes blocking PI3K and Akt activation, has been shown to disrupt glucose metabolism justia.comgoogle.comgoogle.comgoogleapis.com.
Consistent with its mechanism of action, this compound treatment has been associated with a decrease in aerobic glycolysis axonmedchem.com. By inhibiting PI3K/AKT, this compound can interfere with the ability of cancer cells to process glucose, thereby limiting the energy and biosynthetic precursors needed for rapid proliferation. This disruption of glycolysis represents a key aspect of its anti-tumor activity researchgate.netrsc.orgaxonmedchem.com.
Lipid Synthesis and Fatty Acid Oxidation Regulation
The PI3K/Akt/mTOR pathway is a significant regulator of lipid metabolism. mdpi.comnih.gov The activation of this pathway, particularly the mTORC1 complex, is known to stimulate the de novo synthesis of lipids. mdpi.com By inhibiting the PI3K/Akt/mTOR pathway, this compound is anticipated to influence lipid homeostasis.
Research on the effects of inhibiting the PI3K-Akt-mTOR pathway has demonstrated a consequent reduction in the accumulation of intracellular lipids. nih.gov This effect is primarily attributed to two key regulatory shifts: a decrease in the expression of genes responsible for the synthesis of new fatty acids and a concurrent increase in the transcription of key factors that promote the oxidation of fatty acids. nih.gov Fatty acid oxidation is a catabolic process that breaks down fatty acids to produce energy. igntu.ac.inuoanbar.edu.iq Therefore, by suppressing the primary signaling pathway for lipid synthesis, this compound indirectly promotes a metabolic shift towards fatty acid breakdown.
| Target | IC50 Value |
|---|---|
| PI3Kα | 4.9 nM |
| PI3Kβ | 15.0 nM |
| mTOR Kinase | >1000-fold selectivity vs. PI3K |
Table 1: This table summarizes the in vitro inhibitory concentrations (IC50) of this compound against key kinase targets, highlighting its potent and selective inhibition of PI3K isoforms over mTOR kinase. researchgate.netaxonmedchem.com
Mitochondrial Respiration and ATP Production
The regulation of fatty acid oxidation by this compound has direct implications for mitochondrial function. Fatty acid oxidation primarily occurs within the mitochondria, where the breakdown of fatty acids generates acetyl-CoA. uoanbar.edu.iqnih.gov This acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, a central pathway in cellular respiration, to produce reducing equivalents (NADH and FADH2) that fuel the electron transport chain for adenosine triphosphate (ATP) production. nih.gov
By promoting fatty acid oxidation, the inhibition of the PI3K pathway is expected to increase the substrate flow into the mitochondrial respiratory chain, thereby influencing ATP synthesis. nih.govnih.gov Furthermore, this compound has been identified as an ATP-competitive inhibitor of PI3K, meaning it competes with ATP to bind to the kinase. glpbio.comresearchgate.net
Studies have also shown that this compound can modulate the activity of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). nih.govresearchgate.net Research indicates that this compound stimulates the ATPase activity of these transporters in a concentration-dependent manner. nih.govresearchgate.net This interaction underscores the compound's influence on ATP-dependent cellular machinery.
| Transporter | Fold Increase in ATPase Activity |
|---|---|
| P-glycoprotein (P-gp) | ~3.3-fold |
| Breast Cancer Resistance Protein (BCRP) | ~1.9-fold |
Table 2: This table illustrates the stimulatory effect of this compound on the vanadate-sensitive ATPase activity of P-gp and BCRP, indicating an interaction with these ATP-dependent efflux pumps. nih.govresearchgate.net
Pre Clinical Efficacy of Bay 1082439 in Disease Models
In Vitro Cell Culture Models of Disease
There is currently no publicly available scientific literature detailing the pre-clinical efficacy of BAY-1082439 in in vitro models of viral infections, including those involving RNA or DNA viruses.
No specific studies on the efficacy of this compound in in vitro models of cytokine-induced inflammation for inflammatory diseases have been identified in the public domain. Research has primarily focused on its role within the tumor microenvironment.
Publicly accessible research on the pre-clinical efficacy of this compound in cellular models of neurodegenerative diseases, such as those involving protein aggregation, is not available at this time.
This compound has demonstrated notable efficacy in various cancer cell lines, particularly those with specific genetic alterations. As a selective inhibitor of PI3Kα, PI3Kβ, and PI3Kδ isoforms, its primary mechanism of action involves the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival. nih.gov
Research has shown that this compound is particularly effective in cancer cells with a loss of function of the tumor suppressor PTEN. axonmedchem.com In PTEN-null human prostate cancer cell lines, such as PC3 and LNCaP, this compound effectively curtails cell growth by inducing a G1/S cell cycle transition block and promoting apoptosis. cancer-research-network.com The compound also demonstrates inhibitory activity against mutated forms of PIK3CA. cancer-research-network.com
Furthermore, this compound has been investigated for its potential to overcome multidrug resistance (MDR) in cancer cells. Studies have indicated that it can reverse MDR mediated by the overexpression of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). This is achieved by down-regulating the expression of these transporters, thereby increasing the sensitivity of cancer cells to chemotherapeutic agents.
The sensitivity of various cancer cell lines to this compound is summarized in the table below:
| Cell Line | Cancer Type | Key Genetic Markers | Effect of this compound |
| PC3 | Prostate Cancer | PTEN-null | Inhibition of cell growth, G1/S arrest, induction of apoptosis |
| LNCaP | Prostate Cancer | PTEN-null | Inhibition of cell growth, G1/S arrest, induction of apoptosis |
| KB-C2 | Epidermoid Carcinoma | P-gp overexpression | Reversal of multidrug resistance |
| H460/MX20 | Non-small cell lung cancer | BCRP overexpression | Reversal of multidrug resistance |
In Vivo Animal Models of Pathophysiology
There is no publicly available data on the pre-clinical efficacy of this compound in genetically engineered mouse models of TBK1-related disorders.
The primary in vivo research available for this compound has been conducted in genetically engineered mouse models of prostate cancer, specifically those with a conditional knockout of the Pten gene. In these models, the loss of PTEN leads to the activation of the PI3K signaling pathway, driving tumor development. medchemexpress.com
Studies have shown that this compound is effective in preventing the progression of Pten-null prostate cancer in these mouse models. medchemexpress.com It has been observed to inhibit the growth of castration-resistant prostate cancer (CRPC) by not only acting on the cancer cells themselves but also by modulating the tumor microenvironment. researchgate.net Specifically, this compound can block the infiltration of B cells and the subsequent release of lymphotoxin, which are critical for CRPC growth. researchgate.net
Moreover, in a mutant Pten/Kras metastatic model, this compound was shown to prevent the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. medchemexpress.com The efficacy of this compound in a Pten-null prostate cancer mouse model is detailed in the table below.
| Animal Model | Disease | Key Findings |
| Pten conditional knockout mice | Prostate Cancer | Prevention of cancer progression, inhibition of castration-resistant tumor growth, blockage of B-cell infiltration, prevention of EMT. medchemexpress.comresearchgate.net |
Xenograft and Syngeneic Tumor Models
This compound has demonstrated significant efficacy in pre-clinical cancer models, particularly those characterized by the loss of the tumor suppressor PTEN. In xenograft models using PTEN-null human prostate cancer cell lines, such as PC3 and LNCaP, this compound effectively inhibits cell growth. researchgate.netcaymanchem.com Its mechanism of action in these models involves blocking the G1/S transition in the cell cycle and inducing apoptosis. researchgate.net
Further in vivo studies using castrated Pten conditional knockout mice, a model for castration-resistant prostate cancer, showed that this compound significantly prevents cancer progression. caymanchem.comgoogle.com Treatment in these models led to a marked reduction in tumor growth. caymanchem.com The compound also showed potent activity in other tumor models driven by PTEN loss and PI3K pathway activation, such as the HEC-1B endometrial cancer model. researchgate.net Additionally, intermittent administration of this compound was found to reverse resistance to anti-PD-1 antibody therapy in a PTEN-null prostate cancer model, inducing CD8+ T cell clonal expansion and T cell-mediated inflammation within the tumor microenvironment. caymanchem.com
Table 1: Efficacy of this compound in Pre-Clinical Tumor Models
| Model Type | Cell Line / Model | Key Findings |
|---|---|---|
| Human Xenograft | PC3 (PTEN-null Prostate Cancer) | Inhibition of cell proliferation; Block of G1/S cell cycle transition; Induction of apoptosis. researchgate.netcaymanchem.com |
| Human Xenograft | LNCaP (PTEN-null Prostate Cancer) | Inhibition of cell proliferation; Block of G1/S cell cycle transition; Induction of apoptosis. researchgate.netcaymanchem.com |
| Human Xenograft | HEC-1B (PTEN/PI3Kα-driven) | Potent anti-tumor activity. researchgate.net |
| Genetically Engineered Mouse Model | Pten Conditional Knockout Mice | Prevention of prostate cancer progression; Reduction in tumor growth. caymanchem.comgoogle.com |
| Syngeneic Model (Immuno-oncology) | PTEN-null Prostate Cancer | Reversal of resistance to anti-PD-1 therapy; Induction of CD8+ T cell expansion. caymanchem.com |
Viral Challenge Models in Rodents
Publicly available scientific literature did not yield specific studies evaluating this compound in traditional rodent viral challenge models. However, several patent documents list this compound among other kinase inhibitors for potential use in treating chronic viral infections, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Hepatitis C Virus (HCV). google.comgoogle.comgoogleapis.comgoogle.com The proposed utility in these contexts is often associated with immunomodulatory approaches, such as combination therapy with PD-1/PD-L1 inhibitors. google.comgoogleapis.comgoogle.com The rationale is that blocking pathways like PD-1/PD-L1 can restore the function of T cells that have become exhausted during chronic infection, thereby improving viral clearance. google.comgoogleapis.comgoogle.com
Autoimmune and Inflammatory Animal Models (e.g., Systemic Lupus Erythematosus, Rheumatoid Arthritis)
Based on a review of published literature, no specific pre-clinical studies have been reported on the efficacy of this compound in animal models of autoimmune or inflammatory diseases. While inhibitors of the PI3K pathway, particularly the δ and γ isoforms, have shown therapeutic potential in models of collagen-induced arthritis, asthma, and systemic lupus erythematosus, specific data for this compound in these or similar models is not available.
Biomarker Identification and Translational Research Strategies in Pre-Clinical Settings
Pharmacodynamic Biomarkers of TBK1 Inhibition
It is important to clarify that this compound is a selective inhibitor of Phosphoinositide 3-kinase (PI3K) isoforms α, β, and δ, not an inhibitor of TANK-binding kinase 1 (TBK1). caymanchem.comresearchgate.net Research from the developing institution describes the discovery of distinct chemical series for these separate targets, identifying BAY-985 as a selective TBK1/IKKε inhibitor and this compound as a PI3Kα/β inhibitor. researchgate.net
Therefore, the relevant pharmacodynamic biomarkers for this compound are those that indicate the inhibition of the PI3K signaling pathway. The most critical biomarker in this context is the phosphorylation of Akt (also known as Protein Kinase B). In pre-clinical tumor models, treatment with this compound led to a significant decrease in the levels of phosphorylated Akt (p-Akt) within the tumor tissue. caymanchem.comgoogle.com This reduction in p-Akt serves as a direct and robust indicator of the compound's on-target activity and its ability to successfully modulate the PI3K pathway in vivo.
Surrogate Markers for Disease Progression and Therapeutic Response
In pre-clinical oncology studies, several surrogate markers have been utilized to evaluate the therapeutic response to this compound. These markers provide an indirect measure of the drug's efficacy, reflecting its impact on tumor biology.
Cell Proliferation Markers: The proliferation marker Ki67 is used to assess the rate of cell division within a tumor. A significant reduction in the number of Ki67-positive cells in tumor tissue following treatment with this compound indicated a successful anti-proliferative effect. google.com
Histological Changes: Examination of tumor histology provided another surrogate for response. In Pten-null prostate cancer models, treatment resulted in a nearly normal luminal architecture, indicating a reversal of the cancerous phenotype. google.com
Advanced Methodologies in Bay 1082439 Research
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become indispensable tools in the study and development of therapeutic compounds like BAY-1082439. These methodologies provide profound insights into the molecular interactions, structure-activity relationships, and binding thermodynamics that govern the compound's efficacy and selectivity. By simulating complex biological systems at an atomic level, researchers can predict how this compound interacts with its primary targets and other proteins, guiding further experimental work and the design of next-generation inhibitors.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been instrumental in elucidating the interaction of this compound with its intended targets, the PI3K isoforms, as well as with ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are implicated in multidrug resistance (MDR).
Research has utilized molecular docking to model the binding of this compound to the catalytic subunits of PI3K, p110α (PIK3CA) and p110β (PIK3CB). These simulations show stable complex formations that help to explain the inhibitory action of the compound. researchgate.net Furthermore, docking analyses have been crucial in understanding how this compound may help reverse MDR. Studies have generated models showing the likely interactions between this compound and the P-gp and BCRP transporters. researchgate.net For instance, docking models predicted that this compound binds to the central transmembrane cavity of human P-gp. researchgate.net Similarly, a stable complex was predicted with this compound bound to the internal membrane side of the BCRP dimer. researchgate.net These structural insights, often visualized using software like PyMOL, reveal the specific residues and forces, such as polar interactions, that stabilize the binding. researchgate.netresearchgate.net The PatchDock Server is one platform that has been used to calculate the structure information for these interactions. researchgate.net
Molecular dynamics (MD) simulations, which show how molecules move and change shape over time, offer a more dynamic view of these interactions. google.com While specific MD simulation studies focused solely on this compound are not extensively detailed in public literature, this technique is a standard and powerful extension of docking studies. google.com MD simulations can validate the stability of docked poses, reveal conformational changes in the protein upon ligand binding, and provide a more accurate estimation of binding free energies.
| Target Protein | Interacting Residues/Regions | Predicted Binding Site | Computational Method | Key Finding |
| P-glycoprotein (P-gp/ABCB1) | Val-835 researchgate.net | Central transmembrane cavity researchgate.net | Molecular Docking researchgate.netresearchgate.net | This compound likely binds within the transporter's central cavity, potentially influencing its ATPase activity and efflux function. researchgate.net |
| BCRP (ABCG2) | Arg-193, Glu-317 researchgate.net | Internal membrane side of the BCRP dimer, near-surface cavity researchgate.net | Molecular Docking researchgate.netresearchgate.net | The compound is occluded at the near-surface cavity, with specific interactions stabilizing the complex. researchgate.net |
| PIK3CA (p110α) | Not explicitly detailed | Not explicitly detailed | Molecular Docking researchgate.net | Modeling showed interactions that stabilize the this compound/PIK3CA complex, confirming target engagement. researchgate.net |
| PIK3CB (p110β) | Not explicitly detailed | Not explicitly detailed | Molecular Docking researchgate.net | Modeling showed interactions that stabilize the this compound/PIK3CB complex, confirming target engagement. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to build mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.netglixxlabs.com The goal is to identify the physicochemical properties and structural features (descriptors) that are critical for a compound's activity, allowing for the prediction of the potency of new, unsynthesized molecules. glixxlabs.comnih.gov
While specific QSAR models developed directly from a series of analogs of this compound are not widely published, the methodology is central to the field of kinase inhibitor discovery. researchgate.netresearchgate.net For a class of molecules like PI3K inhibitors, a QSAR study would typically involve:
Data Collection: Assembling a dataset of compounds with known inhibitory concentrations (e.g., IC50 values) against PI3K isoforms. google.com
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, such as electronic, steric, and hydrophobic properties. google.com
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) to create a predictive equation linking the descriptors to the activity. researchgate.netgoogle.com
Validation: Rigorously testing the model's predictive power using internal and external sets of compounds. google.com
Such models are invaluable for optimizing lead compounds, enhancing their potency and selectivity, and minimizing potential off-target effects. In the context of this compound, QSAR could be employed to guide the synthesis of derivatives with improved pharmacological profiles.
Pharmacophore modeling is another key computational strategy in drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target receptor. researchgate.netresearchgate.net
A pharmacophore model can be generated based on the structure of a known active ligand like this compound or from the ligand-binding site of the target protein. This model then serves as a 3D query for virtual screening, a process where large chemical databases are computationally searched to identify other molecules that fit the pharmacophore and are therefore likely to be active. researchgate.netnih.gov
Although studies detailing a specific pharmacophore model derived from this compound are not publicly available, this approach is a standard method for hit identification in cancer drug discovery. researchgate.netresearchgate.net A virtual screening campaign based on the key features of this compound could rapidly identify novel chemical scaffolds with the potential to inhibit PI3K isoforms, accelerating the discovery of new therapeutic candidates. nih.gov
Genetic Perturbation and Editing Technologies
To validate the targets of a drug and understand its mechanism of action within cellular pathways, researchers increasingly turn to genetic perturbation technologies. These tools allow for the precise manipulation of genes, enabling the study of how the loss or reduction of a specific protein affects a drug's activity.
The CRISPR/Cas9 system is a revolutionary gene-editing tool that allows for the precise knockout (complete removal) or knockdown (reduction of expression) of specific genes. This technology has been pivotal in confirming the mechanism of action of this compound, particularly in the context of overcoming multidrug resistance. nih.govresearchgate.net
Studies have shown that treatment with this compound can reverse MDR mediated by the P-gp and BCRP transporters. To prove that this effect is directly linked to the inhibition of PI3K, researchers have used CRISPR/Cas9 to knock out the genes encoding the p110α (PIK3CA) and p110β (PIK3CB) subunits in MDR cancer cells. The results of these experiments demonstrated that the genetic deletion of these PI3K subunits led to the downregulation of P-gp and BCRP, which in turn restored the cancer cells' sensitivity to chemotherapy drugs. nih.gov This elegant use of CRISPR/Cas9 provided definitive evidence that the efficacy of this compound in this context is mediated through its inhibition of PI3Kα and PI3Kβ. nih.gov
| Cell Line(s) | Genetic Target | Technology Used | Key Experimental Finding | Conclusion |
| Human epidermoid carcinoma and non-small cell lung cancer (NSCLC) MDR cells nih.gov | PIK3CA (p110α) and PIK3CB (p110β) nih.gov | CRISPR/Cas9-mediated gene deletion nih.gov | Knockout of PI3K subunits led to the downregulation of P-gp and BCRP transporters. nih.gov | Confirmed that this compound reverses MDR by inhibiting PI3Kα and PI3Kβ, which in turn reduces the expression of drug efflux pumps. nih.gov |
| Non-small cell lung cancer H460 and its resistant subline H460/MX20 | PI3K 110α and 110β subunits | Nonviral transgenic vector-mediated CRISPR/Cas9 knockdown | Knockdown resulted in the downregulation of P-gp and BCRP, reversing P-gp-mediated drug resistance. | Validated the PI3Kα/β subunits as the critical targets for reversing MDR in these cells, mimicking the effect of this compound. |
RNA interference (RNAi) is another powerful technique for gene silencing, typically using small interfering RNAs (siRNAs) to target and degrade specific messenger RNA (mRNA) molecules, thereby preventing protein production. researchgate.net Before the widespread adoption of CRISPR, RNAi was the primary method for genome-wide loss-of-function screens and target validation.
In the context of PI3K pathway research, RNAi has been used extensively. For example, large-scale RNAi screens have been conducted to identify genes that, when silenced, confer resistance to therapies, with components of the PI3K pathway often emerging as significant hits. Researchers have also used siRNA to knock down specific genes like PIK3CA (encoding p110α) or AKT1 to study the resulting effects on cell proliferation and apoptosis, providing data that complements studies with inhibitors like this compound. researchgate.net While CRISPR/Cas9 has been more prominently featured in recent studies directly validating this compound's targets, RNAi remains a valuable and complementary tool for dissecting the complex signaling networks in which this compound operates.
Overexpression and Constitutive Activation Studies
Research into the efficacy of this compound is frequently centered on cellular models characterized by the overexpression of specific proteins or the constitutive activation of signaling pathways, which are common hallmarks of various cancers. These studies are crucial for defining the compound's therapeutic potential and understanding mechanisms of sensitivity and resistance.
A primary focus of investigation involves cancers with a constitutively active phosphoinositide 3-kinase (PI3K) pathway. This is often due to mutations in the PIK3CA gene or the loss of the tumor suppressor protein PTEN (Phosphatase and Tensin homolog). cancer.gov The loss of PTEN, a negative regulator of the PI3K/Akt pathway, is a frequent event in many cancers, including prostate cancer. cancer.gov Studies have demonstrated that this compound is highly effective at inhibiting the growth of PTEN-null prostate cancer cell lines such as PC3 and LNCaP. medchemexpress.comnih.gov The compound also potently inhibits mutated forms of PI3Kα, the p110α catalytic subunit encoded by PIK3CA. cancer.govmedkoo.com This dual activity suggests that this compound is particularly suited for tumors driven by these specific genetic alterations.
Overexpression studies have further elucidated the compound's mechanism and potential applications. For example, research has explored the role of this compound in overcoming multidrug resistance (MDR). In cancer cell lines that overexpress the drug efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), this compound was found to reverse resistance to certain chemotherapy agents. nih.gov It achieves this by downregulating the expression of these transporter proteins, thereby increasing the intracellular concentration of the co-administered drugs. nih.gov
Conversely, overexpression of other proteins has been linked to resistance to this compound. The overexpression of the protein Tribbles Homolog 2 (TRIB2) was shown to significantly reduce cell death induced by this compound, identifying TRIB2 as a potential resistance marker. nih.gov Additionally, studies in gastric cancer patient-derived xenograft models revealed that overexpression of certain receptor tyrosine kinases influences sensitivity. Tumors overexpressing HER2, HER3, or FGFR were found to be more responsive to this compound, whereas tumors overexpressing EGFR were less sensitive. aacrjournals.org
These findings highlight the importance of the genetic context in determining the activity of this compound and are summarized in the table below.
Table 1: Research Findings in Overexpression and Constitutive Activation Models
| Cellular Context | Protein/Pathway Alteration | Key Research Finding with this compound | Reference(s) |
|---|---|---|---|
| Constitutive Activation | Loss of PTEN function | Potent inhibition of cell growth in PTEN-null prostate cancer cells (LNCaP, PC3). | medchemexpress.comnih.govcaymanchem.com |
| Activating mutations in PIK3CA | Effective inhibition of mutated PI3Kα; activity in tumors with PIK3CA mutations. | cancer.govmedkoo.comaacrjournals.org | |
| Overexpression | P-glycoprotein (P-gp) & BCRP | Reverses multidrug resistance by downregulating P-gp and BCRP expression. | nih.gov |
| TRIB2 | Overexpression confers resistance to this compound-induced cell death. | nih.gov | |
| HER2/HER3/FGFR | Tumors with overexpression show increased sensitivity to the compound. | aacrjournals.org |
Advanced Imaging Techniques
Advanced imaging methodologies are indispensable in modern pharmacological research, providing detailed spatial and temporal information about a drug's effect on cellular and molecular processes. In the study of this compound, these techniques are employed to visualize and quantify the compound's impact on cell signaling, morphology, and function.
Live-Cell Imaging of Cellular Processes
Live-cell imaging involves the real-time observation of living cells, enabling the study of dynamic cellular processes. This methodology is critical for understanding the kinetic effects of a compound like this compound. Research has established that this compound can induce apoptosis (programmed cell death) and cause cell cycle arrest at the G1/S transition phase. nih.gov Live-cell imaging techniques are ideally suited to dissect these events. For instance, researchers can use fluorescent biosensors to monitor caspase activation, a key step in apoptosis, or track the progression of individual cells through the cell cycle following treatment with this compound. This provides a dynamic view of the compound's cytostatic and cytotoxic effects that endpoint assays cannot capture.
High-Content Screening Microscopy
High-Content Screening (HCS), also known as high-content analysis, combines automated fluorescence microscopy with sophisticated image analysis software to extract quantitative, multiparametric data from cell populations. thermofisher.com This powerful approach allows for the simultaneous measurement of various cellular features, providing a detailed phenotypic fingerprint of a compound's activity. nih.gov
In the context of this compound research, HCS is valuable for characterizing its effects across diverse cancer cell lines and for identifying potential biomarkers of sensitivity. For example, immunofluorescence microscopy, a core component of HCS, has been used to visualize and confirm that this compound treatment leads to the downregulation of P-gp and BCRP proteins in MDR cancer cells. nih.gov An HCS approach can scale such an analysis to screen for other compounds with similar effects or to further profile the detailed changes in cellular morphology, protein localization, and signaling pathway activation (e.g., phosphorylation of AKT) in response to this compound. nih.govpatsnap.com
Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) Assays
FRET and BRET are powerful biophysical techniques used to measure the proximity between two molecules, typically proteins, in living cells. nih.gov These assays are based on energy transfer from a "donor" molecule to an "acceptor" molecule when they are very close (typically within 10 nm). berthold.com FRET uses two fluorescent proteins, while BRET uses a bioluminescent donor (like a luciferase) and a fluorescent acceptor, which minimizes background autofluorescence and avoids photobleaching associated with FRET. nih.govberthold.com
The PI3K/AKT signaling cascade, the primary target of this compound, is orchestrated by a series of specific protein-protein interactions. nih.gov FRET and BRET assays are exceptionally well-suited for investigating how an inhibitor like this compound modulates these interactions. For example, BRET assays can be designed to monitor the interaction between a specific PI3K isoform and its regulatory subunit or the recruitment of AKT to the plasma membrane. By measuring the change in the BRET signal upon addition of this compound, researchers can gain precise mechanistic insights into how the compound disrupts the signaling complex at a molecular level, complementing the broader cellular data obtained from phenotypic assays.
Conceptual Frameworks and Future Research Trajectories for Bay 1082439
Deconvoluting Off-Target Effects and Selectivity Profiles of BAY-1082439
This compound is defined by its balanced and highly selective inhibition profile. aacrjournals.org Biochemical assays have determined its potent inhibitory action against PI3Kα and PI3Kβ, with IC50 values of 4.9 nM and 15.0 nM, respectively. aacrjournals.org A significant aspect of its selectivity is its minimal activity against the mammalian target of rapamycin (B549165) (mTOR) kinase, showing over 1000-fold greater selectivity for PI3K, which may help in reducing off-target effects often seen with less selective pan-PI3K inhibitors. aacrjournals.org
This dual inhibitory capability is effective in tumors characterized by mutations in the PIK3CA gene, which encodes the p110α subunit of PI3K, as well as in those with a loss of the PTEN tumor suppressor, a negative regulator of the PI3K pathway. cancer.govaacrjournals.org In preclinical models, particularly those driven by PTEN loss and PI3Kα activation, this compound has demonstrated superior efficacy compared to inhibitors with a stronger preference for the PI3Kα isoform, such as BAY 80-6946, underscoring the benefit of its balanced profile in specific genetic contexts. aacrjournals.org
| Target | IC50 | Selectivity |
|---|---|---|
| PI3Kα | 4.9 nM | |
| PI3Kβ | 15.0 nM | |
| mTOR kinase | >1000-fold higher |
Synergistic Modalities: Combined Therapeutic Strategies Involving PI3K Inhibition
The central role of the PI3K pathway in mediating cancer cell survival makes this compound a promising candidate for combination therapies. aacrjournals.org
Combination with Immunomodulatory Agents
Emerging studies indicate that PI3K inhibitors can reshape the tumor immune microenvironment. In a preclinical model of Pten-null prostate cancer, intermittent administration of this compound was shown to overcome resistance to immune checkpoint inhibitors. biorxiv.org The proposed mechanism involves shifting the tumor's immune status from suppressive to stimulatory. This is achieved by activating the interferon-alpha and gamma (IFNα/γ) signaling pathways, increasing the expression of β2-microglobulin, and promoting the secretion of immune-attracting chemokines such as CXCL10 and CCL5. biorxiv.org
This intermittent dosing schedule also appears to selectively inhibit suppressive regulatory T cells (Tregs) while fostering the proliferation of cytotoxic CD8+ T cells within the tumor. biorxiv.org By transforming the tumor from an immunologically "cold" to a "hot" state, it becomes more amenable to treatment with anti-PD-1 immunotherapies. biorxiv.orgresearchgate.net
Integration with Chemotherapeutic or Radiotherapeutic Regimens
Preclinical evidence supports the combination of this compound with conventional cancer treatments. In gastric cancer models, combining this compound with standard chemotherapies like paclitaxel, 5-fluorouracil (B62378) (5-FU), and capecitabine/oxaliplatin led to synergistic effects, enhancing tumor growth inhibition and apoptosis. aacrjournals.org
The combination with radiotherapy has also been explored, particularly for bone metastases. The concurrent use of this compound and radium-223 (B1233065) dichloride, an alpha-particle-emitting radiopharmaceutical, has shown promise. researchgate.net This combination resulted in synergistic antiproliferative activity in prostate and breast cancer cell lines in vitro and a greater reduction in tumor burden in a mouse model of metastatic breast cancer compared to either agent alone. researchgate.net
Additionally, this compound has been studied for its ability to reverse multidrug resistance (MDR). It can down-regulate the expression of key drug efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), thereby restoring sensitivity to various chemotherapeutic drugs. nih.govresearchgate.net
Resistance Mechanisms to PI3K Inhibition and Strategies for Overcoming Them in Pre-Clinical Models
The development of resistance is a significant challenge in cancer therapy, and the PI3K pathway is often implicated in acquired resistance to various treatments. aacrjournals.org
Adaptive Cellular Responses
A primary hurdle in targeting the PI3K pathway is the existence of cellular feedback loops that can counteract the inhibitor's effects. nih.gov While specific adaptive mechanisms to this compound are an area of ongoing research, it is known that inhibiting one component of the PI3K pathway can trigger compensatory signaling. The efficacy of an intermittent dosing schedule suggests a potential strategy to mitigate these adaptive responses by delivering a potent but short-lived inhibition of the pathway, which may prevent the establishment of long-term resistance mechanisms. aacrjournals.orgnih.gov
Development of Next-Generation TBK1 Inhibitors Building on this compound Insights
While this compound is a PI3K inhibitor, the strategies employed in its development and the understanding of kinase inhibition it provides can inform the creation of novel TBK1 inhibitors. medchemexpress.comnih.gov
Chemical Scaffolds and Lead Optimization Strategies
The development of potent and selective kinase inhibitors is a central goal in medicinal chemistry. The journey from an initial hit to a clinical candidate involves extensive lead optimization. This process often utilizes structure-based drug design and computational modeling to enhance potency and selectivity.
Chemical Scaffolds: The identification of novel chemical scaffolds is crucial for developing new kinase inhibitors. For instance, a pyrrolo[2,3-d]pyrimidine scaffold has been identified as a promising starting point for selective TBK1 inhibitors through the use of deep conditional transformer neural networks. nih.gov This highlights the power of combining computational approaches with medicinal chemistry to explore new chemical space. Similarly, a 2,4,6-substituted pyrimidine (B1678525) scaffold has been a subject of optimization, leading to improved potency for TBK1 inhibition. nih.gov The exploration of diverse heterocyclic systems is a common strategy to identify privileged scaffolds that can be further decorated to achieve desired pharmacological profiles.
Lead Optimization: Once a promising scaffold is identified, lead optimization focuses on modifying its substituents to improve activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are instrumental in this phase, guiding the chemical modifications. nih.gov For example, mixing and matching side chains and core structures from known pyrimidine-based inhibitors has been explored to develop more selective compounds. nih.gov Computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling can also be employed to predict the activity of designed compounds and prioritize synthesis, accelerating the discovery process. acs.orgcas.org
A successful lead optimization campaign can yield highly potent inhibitors, as demonstrated by the development of a TBK1 inhibitor with a picomolar IC50 value from an initial micromolar hit. acs.org This was achieved through a structure-based approach involving the construction and refinement of a virtual library of compounds. acs.org
| Scaffold/Strategy | Key Findings | Reference |
|---|---|---|
| Pyrrolo[2,3-d]pyrimidine | Identified as a potent and selective scaffold for TBK1 inhibitors using deep generative models. | nih.gov |
| 2,4,6-substituted pyrimidine | Optimization of this scaffold resulted in improved potency for TBK1 inhibition. | nih.gov |
| Structure-based lead optimization | Yielded a TBK1 inhibitor with a 775 pM IC50 from a 19.57 μM initial hit. | acs.org |
Targeting Specific TBK1 Isoforms or Post-Translational Modifications
TBK1 signaling is a complex process regulated by various mechanisms, including the expression of different isoforms and post-translational modifications (PTMs). nih.govfrontiersin.org Targeting these specific aspects of TBK1 biology could lead to more refined therapeutic interventions.
TBK1 Isoforms: TBK1 has multiple isoforms that can have different, sometimes opposing, functions. For example, a novel transcript isoform of TBK1, TBK1_tv3, has been shown to negatively regulate type I interferon production by promoting the degradation of both TBK1 and IRF3. frontiersin.org Spliced isoforms of TBK1 in zebrafish have also been identified as dominant-negative regulators in antiviral pathways. frontiersin.org Developing inhibitors that can selectively target specific isoforms could allow for the modulation of distinct TBK1 functions, potentially minimizing off-target effects.
Post-Translational Modifications (PTMs): PTMs such as phosphorylation and ubiquitination are critical for TBK1 activation and signaling. nih.govmdpi.comresearchgate.net K63-linked polyubiquitination, for instance, is essential for TBK1 activation, while K48-linked polyubiquitination can lead to its degradation. nih.govmdpi.com Several E3 ubiquitin ligases and deubiquitinases have been identified that regulate TBK1 ubiquitination. nih.govmdpi.com Targeting the enzymes responsible for these modifications, or developing inhibitors that only bind to a specific PTM-state of TBK1, represents a novel strategy for achieving highly selective inhibition. For instance, TRIM28 has been identified as an E3 ubiquitin ligase that mediates K63-linked ubiquitination of TBK1, augmenting its signaling. frontiersin.org
| Regulatory Mechanism | Description | Potential Therapeutic Strategy | Reference |
|---|---|---|---|
| TBK1 Isoforms | Different isoforms can have distinct or even opposing functions in regulating immune responses. | Develop isoform-specific inhibitors to selectively modulate TBK1 activity. | frontiersin.org |
| Phosphorylation | Phosphorylation at specific sites is crucial for TBK1 activation. | Design inhibitors that target the phosphorylated, active form of TBK1. | nih.govresearchgate.net |
| Ubiquitination | K63-linked ubiquitination activates TBK1, while K48-linked ubiquitination leads to its degradation. | Target the enzymes (E3 ligases, deubiquitinases) that regulate TBK1 ubiquitination status. | nih.govmdpi.com |
Bridging Pre-Clinical Findings to Translational Hypotheses
Translating pre-clinical discoveries into viable therapeutic strategies requires a deep understanding of a compound's mechanism of action and the application of advanced biological approaches to identify patient populations most likely to benefit.
Identification of Novel Therapeutic Indications Based on Mechanism of Action
The multifaceted roles of TBK1 in cellular processes such as innate immunity, inflammation, autophagy, and cell proliferation suggest that its inhibition could be beneficial in a wide range of diseases. acs.orgresearchgate.net Dysregulation of TBK1 has been implicated in cancer, autoimmune diseases, and neurodegenerative disorders. acs.orgaacrjournals.org
Preclinical studies with TBK1 inhibitors have shown promise in various cancer models, including lung cancer, breast cancer, and melanoma. acs.orgnih.gov TBK1 can promote tumor growth and survival, and its inhibition can suppress these effects. researchgate.net Furthermore, TBK1 inhibition has been shown to enhance anti-tumor immunity, suggesting a role for combination therapies with immune checkpoint inhibitors. mdpi.comresearchgate.net For instance, intermittent treatment with this compound, by inhibiting the PI3K pathway which has crosstalk with TBK1 signaling, sensitized PTEN-negative prostate cancer xenografts to anti-PD-1 therapy. mdpi.com
Beyond cancer, the role of TBK1 in neuroinflammation and protein aggregation suggests its potential as a therapeutic target in neurodegenerative diseases like Huntington's disease. researchgate.net
Leveraging Systems Biology Approaches for Disease Stratification
Systems biology offers a powerful framework for integrating diverse datasets to understand complex biological systems and to identify patient subgroups that are most likely to respond to a particular therapy. This approach is particularly relevant for a kinase like TBK1, which is involved in numerous signaling pathways. aacrjournals.org
High-throughput chemogenomic profiling, for example, can be used to identify cancer cell lines that are particularly sensitive to TBK1 inhibition and to uncover the underlying genetic and molecular determinants of this sensitivity. aacrjournals.org Such studies have revealed that the sensitivity of non-small cell lung cancer (NSCLC) cell lines to TBK1 inhibitors correlates with their sensitivity to AKT/mTOR pathway inhibitors, especially in the context of KRAS mutations. aacrjournals.org
Furthermore, systems biology can be used to model the complex interplay between different signaling pathways. Understanding the crosstalk between the TBK1 pathway and other cancer-related pathways, such as the PI3K/AKT/mTOR and RAS pathways, is crucial for designing effective combination therapies and for identifying biomarkers to guide patient selection. nih.govacs.org
Ethical Considerations in Pre-Clinical TBK1 Inhibitor Research
The development of novel therapeutics, particularly those targeting fundamental cellular processes like TBK1 signaling, raises important ethical considerations that must be addressed throughout the preclinical research phase.
The primary ethical principle in preclinical research is to ensure that the potential benefits of a new therapeutic outweigh the risks. nih.gov This requires that preclinical studies are rigorously designed and conducted to provide a sound biological hypothesis for moving into clinical trials. nih.govascopubs.org A lack of rigor in preclinical research can lead to the initiation of clinical trials based on flawed data, exposing patients to unnecessary risks. ascopubs.org
The use of animal models in preclinical research also carries significant ethical responsibilities. mdpi.com Researchers must adhere to the "3Rs" principles of Replacement, Reduction, and Refinement, and ensure the welfare of the animals used in their studies. mdpi.com The selection of appropriate animal models that accurately recapitulate human disease is also a critical ethical and scientific consideration. mdpi.com
Furthermore, as precision medicine approaches become more common, ethical issues surrounding the use of patient data and biospecimens in preclinical research must be carefully managed. nih.gov This includes obtaining informed consent for the use of these materials and protecting patient privacy. nih.gov The potential for incidental findings from genetic sequencing also raises ethical questions about how this information should be handled and communicated. nih.gov
Finally, there is an ethical imperative to share data from preclinical studies to avoid unnecessary duplication of experiments and to accelerate the development of new therapies. nih.gov
Ethical Implications of Animal Model Utilization in TBK1 Research
The investigation of novel therapeutic compounds, such as the TANK-binding kinase 1 (TBK1) inhibitor this compound, fundamentally relies on preclinical studies involving animal models. These models are crucial for understanding complex biological processes and predicting the potential efficacy and safety of new drugs before they can be tested in humans. interpharma.chscielo.br However, the use of animals in research carries significant ethical responsibilities. scielo.br The scientific community is guided by the core principles known as the 3Rs: Replacement, Reduction, and Refinement. nih.govnih.gov
The 3Rs framework provides a crucial structure for the ethical use of animals in scientific research, including the preclinical evaluation of kinase inhibitors like this compound.
| The 3Rs Principle | Application in Preclinical Research | Examples in Kinase Inhibitor Research |
| Replacement | Using non-animal methods whenever possible to achieve the same scientific objective. nih.gov | Development and use of in silico models (e.g., QSAR, molecular docking) to predict compound activity and toxicity. imavita.com Utilization of in vitro human cell and tissue cultures, including advanced 3D organoid and organ-on-a-chip systems, to study drug effects on human biological functions. interpharma.chimavita.com |
| Reduction | Employing strategies that minimize the number of animals used per experiment while still obtaining statistically significant data. nih.gov | Optimizing experimental designs and using advanced statistical methods to ensure appropriate sample sizes are calculated. nih.gov Implementing non-invasive imaging techniques that allow for longitudinal monitoring of disease progression and treatment response in the same animal, avoiding the need for euthanasia at multiple time points. imavita.com |
| Refinement | Modifying husbandry or experimental procedures to minimize animal pain, suffering, and distress, and enhance animal welfare. nih.gov | Using humane endpoints to ensure animals are euthanized before the onset of severe suffering. nih.gov Providing appropriate anesthesia and analgesia for any procedures that may cause pain. nih.gov |
The use of animal models in research is predicated on the assumption that the potential benefits to human health outweigh the ethical costs. researchgate.net Therefore, the scientific rigor and quality of the research are paramount. nih.gov Poorly designed studies that yield unreliable or non-reproducible results not only waste resources but also mean that the animals have been subjected to experimentation without a valid scientific justification. nih.gov
In the context of TBK1 research, animal models are indispensable for studying the kinase's role in complex diseases such as cancer and autoimmune disorders. mdpi.com These models allow researchers to investigate the effects of inhibitors like this compound on tumor growth or inflammatory responses in a whole-organism context, which cannot be fully replicated by in vitro methods alone. interpharma.chmdpi.com Nevertheless, there is an ongoing debate about the translatability of findings from animal models to human biology, as significant genetic and physiological differences exist between species. binasss.sa.cr This highlights the continuous need to develop and validate alternative methods that can more accurately predict human responses. binasss.sa.cr
Q & A
Q. What are the primary molecular targets of BAY-1082439 in cancer cell lines, and how are they validated experimentally?
- Methodological Answer : Target identification typically involves in vitro assays (e.g., kinase profiling) followed by Western blot validation of downstream effectors. For this compound, studies show significant reduction in AKT and GSK3β phosphorylation in KB-3-1 and H460 cell lines post-treatment, with GAPDH as a loading control . Experimental validation should include dose-response curves, time-course analyses, and comparison across resistant vs. sensitive cell lines (e.g., KB-C2 vs. KB-3-1) to confirm target specificity.
Q. Which experimental models are most suitable for studying this compound's mechanism of action?
- Methodological Answer : Use isogenic cell line pairs (e.g., drug-sensitive KB-3-1 vs. P-gp-overexpressing KB-C2) to isolate transporter-mediated resistance mechanisms. Include multiple cancer types (e.g., lung H460 vs. cervical KB-3-1) to assess tissue-specific effects. Western blot analysis of apoptotic markers (e.g., Caspase-9, Bcl-xL) and proliferation pathways (e.g., Phospho-FOXO3a) is critical for mechanistic studies .
Q. How should researchers standardize dosing protocols for this compound in in vitro studies?
- Methodological Answer : Conduct preliminary IC50 assays using MTT or CellTiter-Glo. For consistency, use a range of concentrations (e.g., 1–10 µM) and exposure times (24–72 hours) based on prior studies . Include vehicle controls (e.g., DMSO) and normalize data to untreated cells. Document solvent concentrations to avoid off-target effects .
Advanced Research Questions
Q. How can researchers resolve contradictory data when this compound exhibits variable efficacy across cell lines?
- Methodological Answer :
Replicate experiments with stricter controls (e.g., passage number <20, mycoplasma testing).
Profile resistance mechanisms : Compare ABC transporter expression (e.g., P-gp, BCRP) in resistant vs. sensitive lines using qPCR or flow cytometry .
Multi-omics integration : Combine proteomic data (e.g., AKT pathway suppression) with transcriptomic profiling to identify compensatory pathways.
Reference: Contradiction analysis frameworks recommend iterative hypothesis testing and triangulation with orthogonal methods (e.g., siRNA knockdown) .
Q. What computational strategies complement experimental data in predicting this compound's off-target effects?
- Methodological Answer :
- Molecular docking : Screen this compound against kinase libraries (e.g., PDB, AlphaFold) to predict non-canonical targets.
- Pathway enrichment analysis : Use tools like GSEA or DAVID to map proteomic changes to broader signaling networks (e.g., PI3K/AKT, apoptosis).
- Validate predictions with CRISPR-Cas9 knockout models of suspected off-target genes .
Q. How can researchers design a robust experimental workflow to study this compound synergies with other PI3K inhibitors?
- Methodological Answer :
Preclinical rationale : Prioritize combinations based on pathway crosstalk (e.g., PI3K/mTOR inhibitors).
Synergy quantification : Use Chou-Talalay combination index (CI) assays with CalcuSyn software.
Mechanistic follow-up : Perform phospho-antibody arrays to map signaling rewiring post-combination therapy.
Reference: Experimental design must include staggered dosing schedules and controls for additive vs. synergistic effects .
Data Analysis & Reproducibility
Q. What statistical methods are recommended for analyzing this compound's dose-dependent effects on apoptosis?
- Methodological Answer :
- Dose-response curves : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
- ANOVA with post-hoc tests : Compare apoptotic markers (e.g., cleaved Caspase-9) across treatment groups.
- Normalization : Use housekeeping proteins (e.g., GAPDH) for Western blot quantification .
Q. How can researchers ensure reproducibility when reporting this compound's effects on protein expression?
- Methodological Answer :
- Blinded analysis : Assign independent researchers to quantify Western blot bands (e.g., ImageJ).
- Data deposition : Share raw gel images and densitometry data in repositories like Figshare.
- MIAPE compliance : Adhere to Minimum Information About a Proteomics Experiment standards .
Ethical & Technical Considerations
Q. What ethical guidelines apply to studies using this compound in in vivo models?
- Methodological Answer :
Q. How should researchers address batch-to-batch variability in this compound synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
